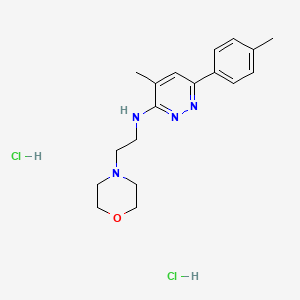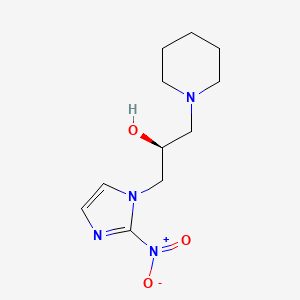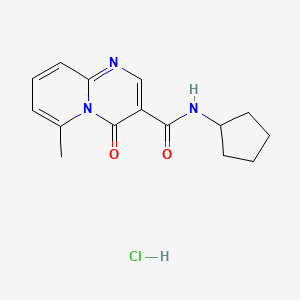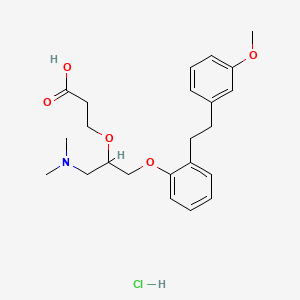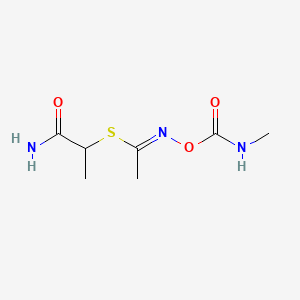
2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a variety of applications in scientific research and industry. This compound contains multiple functional groups, including an amide, a carbamate, and a thioether, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Group:
Oxidation: The oxidation of the intermediate compound to introduce the oxo group can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methomyl: A similar compound with the chemical name methyl N-(((methylamino)carbonyl)oxy)ethanimidothioate, used as an insecticide.
Carbaryl: Another carbamate compound with similar functional groups, used as an insecticide.
Uniqueness
2-Amino-1-methyl-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92065-77-5 |
|---|---|
Molecular Formula |
C7H13N3O3S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H13N3O3S/c1-4(6(8)11)14-5(2)10-13-7(12)9-3/h4H,1-3H3,(H2,8,11)(H,9,12)/b10-5+ |
InChI Key |
ZRANGPABHNDNIN-BJMVGYQFSA-N |
Isomeric SMILES |
CC(C(=O)N)S/C(=N/OC(=O)NC)/C |
Canonical SMILES |
CC(C(=O)N)SC(=NOC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


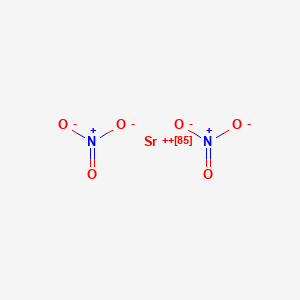
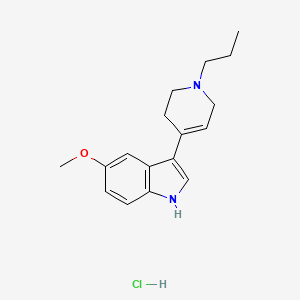
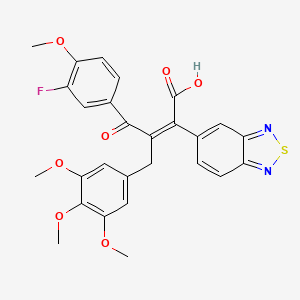


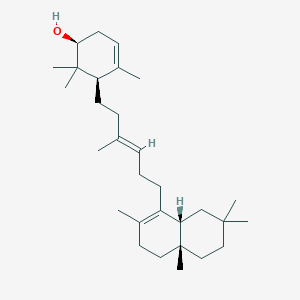
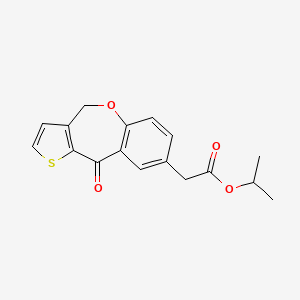
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
